

# molecular structure and formula of 2,7-Dibromotriphenylene

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## Compound of Interest

Compound Name: 2,7-Dibromotriphenylene

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## An In-depth Technical Guide to 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,7-Dibromotriphenylene**, a key intermediate in materials science and a potential building block for complex organic molecules. This guide covers its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of organic electronics and its potential, though less explored, applications in medicinal chemistry.

## Molecular Structure and Formula

**2,7-Dibromotriphenylene** is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar triphenylene core with two bromine atoms substituted at the 2 and 7 positions. This symmetric substitution pattern influences its electronic properties and crystalline packing, making it a valuable component in materials science.

The molecular structure is represented by the following identifiers:

- Molecular Formula: C<sub>18</sub>H<sub>10</sub>Br<sub>2</sub>
- SMILES: c1ccc2c(c1)c3cc(ccc3c4c2cc(cc4)Br)Br

- InChI Key: BPGPBYGXGRDFQG-UHFFFAOYSA-N

## Physicochemical and Spectroscopic Data

The properties of **2,7-Dibromotriphenylene** make it suitable for use in high-temperature applications and as a precursor for conjugated polymers.[1] Quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties of **2,7-Dibromotriphenylene**

Property	Value	Reference(s)
Molecular Weight	386.08 g/mol	
CAS Number	888041-37-0	[1]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	230-234 °C or 311-313 °C (values vary by supplier)	[1]
Boiling Point (Predicted)	526.8 ± 23.0 °C	
Density (Predicted)	1.722 ± 0.06 g/cm³	
Solubility	Insoluble in water; soluble in organic solvents like chloroform, toluene.	[1]

Table 2: Predicted Spectroscopic Data for **2,7-Dibromotriphenylene**

Note: Experimental spectroscopic data is not consistently available in the literature. The following are predicted values based on computational models and serve as a reference for characterization.

Spectrum	Predicted Chemical Shifts ( $\delta$ , ppm)
$^1\text{H}$ NMR	Due to the molecule's symmetry, three distinct signals are expected in the aromatic region (approx. 7.5-8.8 ppm): a singlet for the protons at positions 1 and 8, a doublet for the protons at positions 3, 6, 9, and 12, and another doublet for the protons at positions 4, 5, 10, and 11. The protons adjacent to the bromine atoms would be shifted accordingly.
$^{13}\text{C}$ NMR	Multiple signals are expected in the aromatic region (approx. 120-135 ppm). The carbons directly bonded to bromine (C2, C7) would appear in a distinct region (approx. 121 ppm), while the quaternary carbons at the ring junctions would also have characteristic shifts.

## Synthesis and Experimental Protocols

The synthesis of **2,7-Dibromotriphenylene** is typically achieved in a two-step process: first, the synthesis of the triphenylene core, followed by its selective bromination.

### Protocol 1: Synthesis of Triphenylene Core

A common method for synthesizing the triphenylene core is the oxidative trimerization of o-phenylene precursors or the cyclotrimerization of benzene.[2]

Materials:

- o-Bromoiodobenzene
- Lithium metal
- Dry diethyl ether
- Benzene

- Hydrochloric acid (HCl)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add dry diethyl ether and clean lithium metal shavings.
- Slowly add a solution of o-bromoiodobenzene in dry diethyl ether to the flask while maintaining a gentle reflux. The formation of o-bromophenyl lithium will be indicated by the consumption of lithium and a change in the solution's appearance.
- After the formation of the organolithium reagent is complete, add dry benzene to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours, then gently reflux to drive the trimerization reaction to completion.
- Cool the reaction mixture to room temperature and cautiously quench with a dilute HCl solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure.
- The crude product can be purified by steam distillation to remove biphenyl impurities, followed by recrystallization or column chromatography to yield pure triphenylene.[2]

## Protocol 2: Bromination of Triphenylene

The selective bromination at the 2 and 7 positions is achieved via electrophilic aromatic substitution.

Materials:

- Triphenylene
- N-Bromosuccinimide (NBS) or Bromine ( $\text{Br}_2$ )

- A suitable solvent (e.g., dichloromethane, carbon tetrachloride)
- An iron catalyst (e.g.,  $\text{FeBr}_3$ ) if using  $\text{Br}_2$

Procedure:

- Dissolve the synthesized triphenylene in a suitable anhydrous solvent in a reaction flask protected from light.
- If using liquid bromine, add a catalytic amount of  $\text{FeBr}_3$ .
- Slowly add N-Bromosuccinimide (2.0 equivalents) or a solution of  $\text{Br}_2$  (2.0 equivalents) in the same solvent to the flask at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
- Separate the organic layer, wash with water and brine, and dry over anhydrous  $\text{MgSO}_4$ .
- Remove the solvent under reduced pressure. The crude product, **2,7-Dibromotriphenylene**, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane).

## Applications in Research and Development Materials Science and Organic Electronics

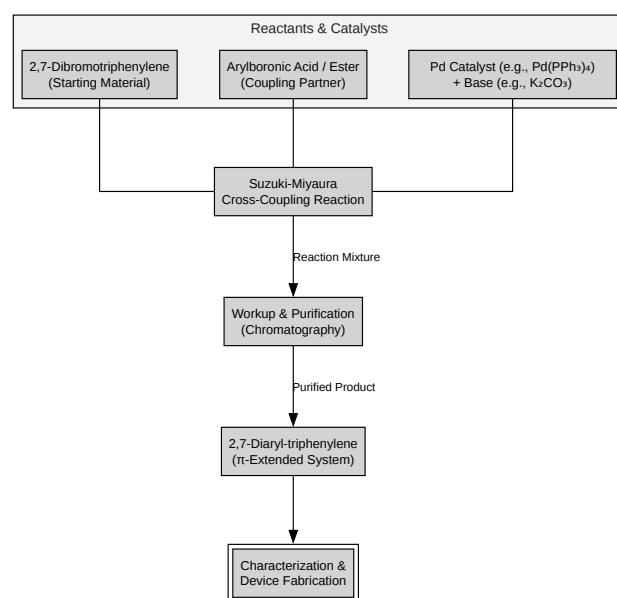
The primary application of **2,7-Dibromotriphenylene** is as a key building block for organic electronic materials.<sup>[1][3]</sup> Its rigid and planar structure facilitates  $\pi$ - $\pi$  stacking, which is crucial for efficient charge transport. The bromine atoms serve as reactive sites for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.<sup>[4]</sup> This allows for the synthesis of:

- Host Materials for OLEDs: By coupling with electron-donating or electron-accepting moieties, its electronic properties can be tuned for use in the emissive layers of Organic Light-Emitting

Diodes (OLEDs).[\[5\]](#)

- Hole-Transporting Materials (HTMs): Its inherent electron-rich nature makes it a good scaffold for developing materials used in the hole-transporting layers of OLEDs and organic photovoltaics (OPVs).
- Conjugated Polymers: It can be used as a monomer in polymerization reactions to create polymers with specific optoelectronic properties for applications in organic field-effect transistors (OFETs).[\[3\]](#)

The following diagram illustrates a typical workflow for using **2,7-Dibromotriphenylene** as a precursor in a Suzuki-Miyaura cross-coupling reaction to synthesize more complex,  $\pi$ -extended systems for materials science applications.



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